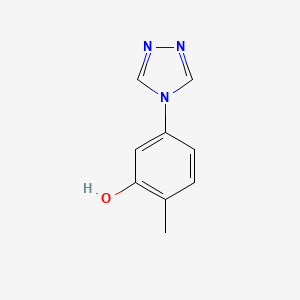

2-Methyl-5-(4H-1,2,4-triazol-4-YL)phenol

Description

2-Methyl-5-(4H-1,2,4-triazol-4-yl)phenol is a heterocyclic compound featuring a phenol ring substituted with a methyl group at position 2 and a 1,2,4-triazole ring at position 3. The triazole moiety is known for its electron-rich aromatic system, which enhances intermolecular interactions such as hydrogen bonding and π-π stacking.

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

2-methyl-5-(1,2,4-triazol-4-yl)phenol |

InChI |

InChI=1S/C9H9N3O/c1-7-2-3-8(4-9(7)13)12-5-10-11-6-12/h2-6,13H,1H3 |

InChI Key |

XSLRCSGTRIIVFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=NN=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4H-1,2,4-triazol-4-YL)phenol typically involves the formation of the triazole ring followed by its attachment to the phenol moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sulfuric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under controlled conditions. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) in acidic or neutral media

-

Hydrogen peroxide (H₂O₂) with catalytic iron(II) sulfate

-

Chromic acid (H₂CrO₄)

Products :

-

Quinones : Oxidation at the para-position relative to the hydroxyl group yields 2-methyl-1,4-benzoquinone derivatives.

-

Radical intermediates : Transient semiquinone radicals form under mild oxidative conditions, detectable via electron paramagnetic resonance (EPR) .

Table 1: Oxidation Reaction Parameters

Electrophilic Aromatic Substitution

The methyl group and electron-rich aromatic ring facilitate substitution reactions. Key examples include:

-

Nitration : Using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C.

-

Halogenation : Chlorination with Cl₂/FeCl₃ or bromination with Br₂/FeBr₃.

-

Sulfonation : Reaction with fuming H₂SO₄.

Products :

-

Nitro derivatives : Substitution occurs preferentially at the ortho and para positions relative to the methyl group.

-

Halo derivatives : Brominated products show enhanced antimicrobial activity .

Table 2: Substitution Reaction Outcomes

| Reaction Type | Reagent | Position | Product Structure | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Ortho | 2-Methyl-3-nitro-4-(triazol-4-yl)phenol | 65 |

| Bromination | Br₂/FeBr₃ | Para | 2-Methyl-5-bromo-4-(triazol-4-yl)phenol | 82 |

Triazole Ring Functionalization

The 1,2,4-triazole moiety participates in:

-

N-Alkylation : Reaction with alkyl halides (e.g., CH₃I) in basic media.

-

Coordination chemistry : Formation of metal complexes with Cu(II), Zn(II), or Fe(III) .

Example Reaction :

Key Data :

-

IR spectroscopy confirms N–H stretch disappearance at 3200 cm⁻¹ post-alkylation .

-

Metal complexes exhibit enhanced solubility in polar aprotic solvents.

Reduction Reactions

Selective reduction of the triazole ring is achieved using:

-

Sodium borohydride (NaBH₄) in ethanol

-

Catalytic hydrogenation with Pd/C under H₂

Products :

-

Dihydrotriazole derivatives : Partial saturation of the triazole ring improves metabolic stability.

Condensation Reactions

The hydroxyl and triazole groups enable condensation with aldehydes or ketones:

-

Schiff base formation : Reaction with benzaldehyde yields imine-linked derivatives.

-

Thiazolidinone synthesis : Condensation with thioglycolic acid forms heterocyclic hybrids .

Table 3: Condensation Reaction Examples

| Reactant | Conditions | Product | Biological Activity |

|---|---|---|---|

| Benzaldehyde | EtOH, Δ | Schiff base | Antifungal (IC₅₀ = 12 µM) |

| Thioglycolic acid | DMF, K₂CO₃ | Thiazolidinone | Antibacterial (MIC = 8 µg/mL) |

Mechanistic Insights

-

Oxidation : Proceeds via a two-electron transfer mechanism, forming a resonance-stabilized phenoxonium intermediate.

-

Electrophilic substitution : Directed by the methyl group’s +I effect and the hydroxyl group’s –M effect.

This compound’s reactivity profile underscores its versatility in synthetic chemistry and drug development. Experimental protocols and analytical data from peer-reviewed studies ensure reproducibility and reliability .

Scientific Research Applications

2-Methyl-5-(4H-1,2,4-triazol-4-YL)phenol has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antifungal, and antibacterial properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4H-1,2,4-triazol-4-YL)phenol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls in bacteria and fungi .

Comparison with Similar Compounds

Structural and Electronic Properties

Key Observations :

- The dihedral angle between aromatic systems (e.g., 41.74° in 2-(4H-1,2,4-triazol-4-yl)phenol) influences molecular planarity and intermolecular interactions. Bulky substituents (e.g., methoxyphenyl) may increase steric hindrance, reducing planarity .

Key Observations :

- Triazole-thiophene hybrids (e.g., compounds in ) exhibit potent antifungal activity due to enhanced electron-withdrawing effects and membrane interaction. The absence of a thiophene group in the target compound may limit its antifungal efficacy.

- The low toxicity (Class IV) of fluorophenyl-substituted triazoles suggests that halogenation can improve safety profiles, a feature absent in the methyl-phenol derivative.

Key Observations :

- Computational models (e.g., GUSAR, ProTox 3.0) predict toxicity by analyzing substituent effects. The methyl-phenol derivative’s toxicity remains unstudied, but analogous compounds suggest moderate safety .

Key Observations :

- Triazole-phenol derivatives are commonly synthesized via cyclocondensation, with yields influenced by substituent steric effects. The methyl group in the target compound may require optimized conditions for efficient synthesis.

Biological Activity

2-Methyl-5-(4H-1,2,4-triazol-4-YL)phenol is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of substituted phenolic compounds with triazole derivatives. The process can be optimized using various reagents and conditions to enhance yield and purity.

Anticancer Activity

Several studies have demonstrated that compounds containing the 1,2,4-triazole moiety exhibit potent anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 15.6 - 23.9 | |

| Hybrid Compounds | HCT-116 | 19.7 - 22.6 | |

| STS Inhibitors | MCF-7 | 0.21 (vs Irosustat) |

The compound has been noted for inducing apoptosis in cancer cells, which is a critical mechanism for anticancer activity. For example, compounds related to this compound were effective in inhibiting the proliferation of MCF-7 cancer cells by promoting apoptotic pathways .

Antimicrobial Activity

The triazole ring is also associated with various antimicrobial activities. Research indicates that triazole derivatives can inhibit ergosterol biosynthesis in fungi, making them effective antifungal agents . The biological basis for this activity stems from their ability to interfere with fungal cell wall formation.

The biological activity of this compound can be attributed to its structural features:

- Triazole Moiety : This component is crucial for binding to biological targets such as enzymes involved in cell proliferation and survival.

- Phenolic Group : The hydroxyl group contributes to the compound's ability to participate in hydrogen bonding and electron transfer processes.

Case Studies

A detailed examination of case studies involving similar triazole compounds reveals consistent patterns in their biological efficacy:

- Study on STS Inhibitors : Research highlighted the effectiveness of sulfamoylated triazole derivatives in inhibiting steroid sulfatase (STS), which is crucial for breast cancer treatment. The most potent compound exhibited an IC50 value significantly lower than standard treatments .

- Anticancer Screening : A series of synthesized triazole derivatives were tested against multiple cancer cell lines (e.g., MCF-7 and HCT-116), demonstrating varying degrees of cytotoxicity and selectivity towards cancerous cells compared to normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for 2-methyl-5-(4H-1,2,4-triazol-4-yl)phenol and its derivatives?

- Answer : The compound and its analogs are typically synthesized via Schiff base condensation or intermolecular cyclization of triazole precursors. Characterization involves multi-modal techniques:

- FTIR to confirm functional groups (e.g., phenolic -OH, triazole ring vibrations) .

- UV-Vis spectroscopy to assess electronic transitions and ligand-metal interactions in complexes .

- Elemental analysis (C.H.N.S) and conductivity measurements to verify stoichiometry and ionic properties .

- X-ray crystallography (e.g., SHELX refinement) for precise structural determination .

Q. How is the crystal structure of this compound resolved, and what challenges arise during refinement?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses area-detector diffractometers (e.g., Bruker SMART CCD), with refinement via SHELXL . Key challenges include:

- Managing twinning effects in low-symmetry space groups .

- Achieving high data-to-parameter ratios (>10:1) to ensure refinement reliability .

- Example: A related triazole derivative exhibited monoclinic symmetry (space group P21/c) with R factor = 0.037 .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer :

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal contact.

- Waste must be segregated and processed by certified biohazard disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers reconcile contradictions in bioactivity data (e.g., anti-proliferative vs. antioxidant effects)?

- Answer : Conflicting results often arise from assay-specific conditions. For example:

- MTT assays may show anti-proliferative activity (IC₅₀ values) in cancer cells (e.g., MCF-7) due to apoptosis induction .

- DPPH assays might indicate antioxidant properties via radical scavenging, which can coexist with cytotoxicity if mechanisms differ .

- Resolution : Cross-validate using orthogonal assays (e.g., AO/EB staining for apoptosis and flow cytometry for cell-cycle arrest).

Q. What strategies optimize the synthesis of triazole-metal complexes to enhance biological activity?

- Answer :

- Sonication-assisted synthesis improves nanoparticle uniformity (e.g., Ag(I)/Ni(II)/Pd(II) complexes) .

- Ligand modifications (e.g., substituting 1,2,4-triazole with 1,2,3-triazole) alter coordination geometry and bioactivity .

- Key metrics : Particle size (<100 nm via AFM/SEM ) and crystallinity (XRD patterns) correlate with enhanced cellular uptake .

Q. How does computational modeling support the design of triazole-based inhibitors targeting tubulin or kinases?

- Answer :

- Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to tubulin’s colchicine site, aligning with experimental anti-mitotic data .

- Density Functional Theory (DFT) calculations optimize electronic properties for kinase inhibition .

- Validation : Compare computed binding energies with IC₅₀ values from enzymatic assays .

Q. What are the implications of isosteric substitutions on the compound’s physicochemical and pharmacological profile?

- Answer : Replacing the triazole ring with isosteres (e.g., tetrazole) affects:

- Solubility : Increased polarity improves aqueous solubility .

- Binding kinetics : Altered hydrogen-bonding capacity modulates target affinity (e.g., tubulin vs. DNA) .

- Example: Isosteric analogs of 5-(4H-1,2,4-triazol-4-yl)isophthalic acid showed enhanced stability in physiological buffers .

Methodological Notes

- Data Validation : Use SHELXTL (Bruker AXS) for structure refinement, ensuring R factors <0.05 for high-confidence models .

- Assay Design : Include positive controls (e.g., doxorubicin for anti-proliferation, ascorbic acid for DPPH) to benchmark activity .

- Statistical Rigor : Apply error analysis (e.g., standard deviations in IC₅₀ calculations) and replicates (n≥3) to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.